molecular formula C15H18BrNO3 B8725013 Benzyl 3-(2-bromoacetyl)piperidine-1-carboxylate

Benzyl 3-(2-bromoacetyl)piperidine-1-carboxylate

Cat. No.: B8725013
M. Wt: 340.21 g/mol
InChI Key: DUDXXMLNBBXTIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 3-(2-bromoacetyl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C15H18BrNO3 and its molecular weight is 340.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C15H18BrNO3

Molecular Weight

340.21 g/mol

IUPAC Name

benzyl 3-(2-bromoacetyl)piperidine-1-carboxylate

InChI

InChI=1S/C15H18BrNO3/c16-9-14(18)13-7-4-8-17(10-13)15(19)20-11-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11H2

InChI Key

DUDXXMLNBBXTIJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)C(=O)CBr

Origin of Product

United States

Synthesis routes and methods

Procedure details

Oxalyl chloride (8.41 mL, 96 mmol) was added to a solution of (R)-1-(benzyloxycarbonyl)piperidine-3-carboxylic acid (11.5 g, 43.7 mmol, Ex#3, step F) in DCM (120 mL) followed by a dropwise addition of DMF (0.5 mL, 6.55 mmol). The resulting mixture was stirred at ambient temperature for about 14 h. The solvent was removed under reduced pressure to yield a crude acid chloride (Ex#3 G1) as a yellow semi-solid, which was dissolved in THF and MeCN (1:1, 160 mL) and added to trimethylsilyldiazomethane (2 M in Et2O, 78 mL, 155 mmol) in THF and MeCN (1:1, 160 mL) at about 0° C. The reaction mixture was stirred at about 0° C. for about 2 h after the completion of the addition. The reaction mixture was then quenched by a dropwise addition of HBr (48% aqueous, 40 mL, 354 mmol). The organic solvents were removed under reduced pressure and the residue dissolved in EtOAc (100 mL). The organic phase was washed with saturated aqueous NaHCO3 (100 mL), and brine (25 mL), dried over anhydrous MgSO4, filtered, and concd under reduced pressure. The residue was purified by silica gel chromatography eluting with 5 to 45% EtOAc in heptane to yield the crude benzyl 3-(2-bromoacetyl)piperidine-1-carboxylate (Ex#3 G2) as a colorless oil. To a mixture of NaH (60% dispersion in mineral oil, 0.55 g, 14 mmol) in DMF (20 mL) was added dropwise a solution of tert-butyl 5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-ylcarbamate (Ex#3 step F) (5.00 g, 12.9 mmol) in DMF (20 mL) at about 0° C. The reaction mixture was stirred at this temperature for about 30 min and was then added dropwise to a solution of crude benzyl 3-(2-bromoacetyl)piperidine-1-carboxylate (Ex#3 G2) (5.26 g, 15.5 mmol) in DMF (40 mL) at about 0° C. The mixture was stirred for about 3 h while warming to ambient temperature. The solvent was removed under reduced pressure and the residue partitioned between saturated aqueous NH4Cl and EtOAc (70 mL each). The organic phase was further washed with brine (60 mL), dried over anhydrous MgSO4, filtered, and concd under reduced pressure to yield crude Boc-protected aminomethylketone (Ex#3 G3) as a yellow oil that was used in the next step without further purification. The oil was dissolved in HCl (4 N in 1,4-dioxane, 40 mL) and the solution was stirred at ambient temperature for about 2 h. The solvent was removed under reduced pressure and the residue partitioned between saturated aqueous NaHCO3 and DCM (200 mL each). The organic phase was washed with brine (150 mL), dried over anhydrous MgSO4, filtered, and concd under reduced pressure to yield crude aminomethylketone (Ex#3 G4) as a brown amorphous solid. It was dissolved in 1,4-dioxane (100 mL) and Lawesson's reagent (1.94 g, 4.80 mmol) was added. The reaction mixture was heated at about 60° C. for about 2 h. NaOH (2 N aqueous, 3 mL) was added and heating was continued at about 90° C. for about 4 h. The organic solvent was removed under reduced pressure and saturated aqueous NH4Cl (120 mL) was added. The aqueous phase was extracted with DCM (2×100 mL) and the combined organic extracts were dried over anhydrous MgSO4, filtered, and concd under reduced pressure. The crude material was purified by silica gel column chromatography eluting with 0-10% MeOH in DCM to yield crude imidazo[1,2-a]pyrrolo[2,3-e]pyrazine (Ex#3 G5) as a yellow amorphous solid. It was suspended in HBr (33% in AcOH, 10 mL). The resulting mixture was stirred for about 10 min and then was diluted with EtOAc (80 mL). The precipitate was collected by filtration and exhaustively washed with EtOAc to yield (R)-8-(piperidin-3-yl)-3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazine hydrobromide and (S)-8-(piperidin-3-yl)-3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazine hydrobromide [er=80:20](2.61 g, 62.9% overall) as a yellow solid: LC/MS (Table 1, Method a) Rt=0.63 min; MS m/z 242 (M+H)+; chiral analytical LC (Table 1, Method 29) Rt=17.75 min, or =negative and Rt=20.33 min, or =positive.
Quantity
78 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
160 mL
Type
solvent
Reaction Step One
Name
Quantity
160 mL
Type
solvent
Reaction Step One
Quantity
8.41 mL
Type
reactant
Reaction Step Two
Quantity
11.5 g
Type
reactant
Reaction Step Two
Name
Quantity
120 mL
Type
solvent
Reaction Step Two
Name
Quantity
0.5 mL
Type
reactant
Reaction Step Three
Name
Quantity
40 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.